molecular formula C21H27N3O3 B2685897 3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 772334-88-0

3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2685897
CAS No.: 772334-88-0
M. Wt: 369.465
InChI Key: XLFVBMVKJUSYEX-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is an arylpiperazine-based chemical compound of significant interest in neuroscience and psychopharmacology research. This structural class is extensively investigated for its high binding affinity and activity at key serotonin and dopamine receptor subtypes, particularly the 5-HT1A serotonin receptor . The 5-HT1A receptor is a well-characterized target implicated in the pathogenesis and treatment of neuropsychiatric disorders, including anxiety and depression . The molecular architecture of this compound features a long-chain arylpiperazine motif, comprising a 4-methoxyphenylpiperazine group connected via a two-carbon ethyl linker to a 3-methoxybenzamide terminal fragment . This design is optimized for receptor interaction, where the methoxy substituents on both aromatic rings are known to favorably influence binding affinity and selectivity by engaging with specific subpockets within the receptor's active site . Researchers utilize this compound as a valuable tool to study serotonergic and dopaminergic neurotransmission. Its primary research value lies in elucidating receptor function, probing structure-activity relationships (SAR) for lead optimization, and understanding the mechanisms underlying mood disorders . Compounds with this pharmacophore have also shown promise as templates for developing radioligands for neuroimaging techniques like SPECT, aiding in the visualisation of receptor distribution in the brain .

Properties

IUPAC Name

3-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-21(25)17-4-3-5-20(16-17)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFVBMVKJUSYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Benzamide Group: The piperazine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets in the body. The piperazine ring and methoxyphenyl group are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as the inhibition of certain enzymes or the activation of specific signaling pathways.

Comparison with Similar Compounds

Substituent Position on the Piperazine-Attached Phenyl Group

The position of the methoxy group on the phenyl ring attached to the piperazine significantly impacts receptor binding:

Compound Piperazine Substituent Dopamine D4 Activity (Kᵢ, nM) Reference
Target compound 4-Methoxyphenyl Not reported
3-Methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide 2-Methoxyphenyl 1.1–1.3

The 2-methoxyphenyl analog shows sub-nanomolar affinity for D4 receptors, likely due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket. In contrast, the 4-methoxyphenyl substitution (target compound) may alter binding orientation or reduce affinity, though experimental validation is needed.

Variations in the Amide Group

Replacing benzamide with acetamide or modifying the aromatic group alters physicochemical and binding properties:

Compound Amide Type Key Features Reference
Target compound Benzamide 3-Methoxy group enhances polarity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Acetamide Benzothiazole group introduces planar heterocycle
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide Benzamide (4-nitro) Electron-withdrawing nitro group may reduce membrane permeability

The acetamide analog () incorporates a benzothiazole moiety, which could enhance DNA intercalation or kinase inhibition, though its biological targets are unspecified. The 4-nitrobenzamide analog () demonstrates how electron-withdrawing groups might affect solubility and target engagement.

Functional Group Modifications and Antioxidant Activity

For example:

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB): Displays potent DPPH radical scavenging (IC₅₀ = 22.8 µM) and DNA protection via hydroxyl radical neutralization .

This highlights how substituting methoxy groups with hydroxyls shifts activity from receptor modulation to antioxidant effects.

Physicochemical Properties

Comparative analysis of logP, hydrogen bonding, and molecular weight:

Compound logP Hydrogen Bond Donors Molecular Weight (g/mol) Reference
Target compound 2.8 1 369.46
3-Methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide Not reported 1 ~369.46 (estimated)
THHEB (antioxidant analog) <2.8 4 331.33

The target compound’s higher logP (2.8 vs.

Biological Activity

3-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a synthetic compound belonging to the class of benzamides, characterized by its complex structure that includes a methoxy group, a piperazine moiety, and a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

  • Molecular Formula : C26_{26}H29_{29}N7_{7}O3_{3}
  • Molecular Weight : 487.6 g/mol
  • CAS Number : 1021094-27-8

The structure of this compound allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Interaction with Receptors

Research indicates that this compound exhibits significant binding affinities for several receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions are crucial as they suggest potential applications in treating disorders related to the central nervous system, such as depression and anxiety.

  • Serotonin Receptors : The compound acts as a ligand for serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests a role in modulating dopaminergic pathways, relevant for conditions like schizophrenia and Parkinson's disease.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Properties : Preliminary studies have shown that this compound may exert anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Analgesic Effects : The ability to modulate pain pathways has been observed, indicating its potential as an analgesic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit the reuptake of serotonin and dopamine, enhancing neurotransmitter availability in synaptic clefts.
  • Animal Models : In vivo studies using rodent models have indicated that administration of this compound results in significant reductions in anxiety-like behaviors and improvements in depressive symptoms.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Properties
This compoundMethoxy group, piperazine moietyPotential anti-inflammatory and analgesic effects
6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indoleIndole core, different piperazine substitutionModulates neurotransmitter systems; potential for neurological disorders
N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-acetamidesVaries in aryl substitutionsFocuses on receptor interactions

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